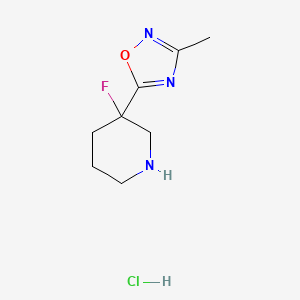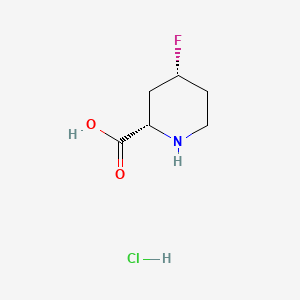
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride (5-FPMICA-HCl) is a derivative of imidazole, a heterocyclic aromatic organic compound with a five-membered ring structure. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, thromboxanes, and other bioactive lipids. It is commonly used in laboratory experiments to study the effects of COX inhibition on various biological processes.
Applications De Recherche Scientifique
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride has been used in numerous scientific studies to investigate the effects of COX inhibition on various biological processes. For example, it has been used to study the effects of COX inhibition on inflammation, cell signaling, and tumor growth. It has also been used to study the effects of COX inhibition on the metabolism of arachidonic acid, a polyunsaturated fatty acid that is a precursor to many important bioactive lipids.
Mécanisme D'action
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride is a potent inhibitor of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins and other bioactive lipids. It binds to the active site of the enzyme and inhibits its activity. This results in a decrease in the production of prostaglandins and other lipids and a subsequent decrease in inflammation, cell signaling, and tumor growth.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, cell signaling, and tumor growth. It has also been shown to inhibit the biosynthesis of prostaglandins and other bioactive lipids. Additionally, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins and other bioactive lipids.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride in laboratory experiments has several advantages. It is a potent inhibitor of COX enzymes, which allows researchers to study the effects of COX inhibition on various biological processes. Additionally, it is relatively easy to synthesize and is available in a variety of concentrations.
However, there are also some limitations to the use of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride in laboratory experiments. It is a relatively new compound and its effects on various biological processes are not fully understood. Additionally, it is not approved for use in humans and may have adverse effects when used in high concentrations.
Orientations Futures
There are several future directions for research involving 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride. These include further research into its mechanism of action, its effects on various biological processes, and its potential therapeutic applications. Additionally, further research into its safety and efficacy in humans is needed. Finally, more research is needed to determine its potential uses in industrial applications.
Méthodes De Synthèse
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride can be synthesized via a two-step process. The first step involves the reaction of 4-fluorophenylacetic acid with 1-methyl-1H-imidazole-4-carboxylic acid in the presence of anhydrous sodium carbonate and a catalytic amount of N-methylmorpholine. The reaction yields 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid. The second step involves the reaction of the acid with hydrochloric acid to yield 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-1-methylimidazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2.ClH/c1-14-6-13-9(11(15)16)10(14)7-2-4-8(12)5-3-7;/h2-6H,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPDQYILCPMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C2=CC=C(C=C2)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)


![2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B6610692.png)

![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)

![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)

![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)



![1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride](/img/structure/B6610761.png)